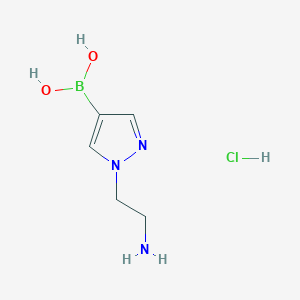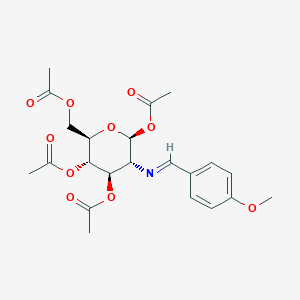![molecular formula C57H42N3O3P3 B8084955 2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine](/img/structure/B8084955.png)
2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine
Descripción general
Descripción
2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine: is a complex organic compound with a triazine core and three diphenylphosphine oxide groups attached via benzene rings.
Métodos De Preparación
The synthesis of 2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine typically involves multiple steps, starting with the formation of the triazine core. The triazine core can be synthesized from cyanuric chloride through nucleophilic substitution reactions. The subsequent steps involve the attachment of benzene rings and diphenylphosphine oxide groups under controlled conditions . Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine oxide groups.
Substitution: Nucleophilic substitution reactions can occur at the triazine core or benzene rings.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, to form larger polymeric structures.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.
Nucleophiles: Various nucleophiles for substitution reactions, depending on the desired product.
Catalysts: Palladium catalysts for coupling reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the compound.
Substitution Products: Substituted triazine or benzene derivatives.
Polymeric Structures: Larger covalent organic frameworks (COFs) formed through coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Electronics: The compound is used as an electron transport/hole blocking material in organic light-emitting diodes (OLEDs) and other organic electronic devices.
Catalysis: It can serve as a ligand in various catalytic reactions.
Biology and Medicine:
Drug Delivery:
Biological Sensors: Used in the development of sensors for detecting biological molecules.
Industry:
Materials Science: The compound is used in the fabrication of advanced materials with specific electronic and photophysical properties.
Polymer Science: It is a building block for creating covalent organic frameworks (COFs) and other polymeric materials.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine involves its ability to participate in electron transfer processes. The triazine core and diphenylphosphine oxide groups facilitate the transfer of electrons, making it an effective electron transport material. The molecular targets and pathways involved include interactions with other organic molecules and metal ions, which can influence the compound’s electronic properties .
Comparación Con Compuestos Similares
((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid: This compound has a similar triazine core but different functional groups, leading to different applications and properties.
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: Another triazine-based compound with different substituents, used in various chemical applications.
Uniqueness:
Structural Properties: The unique combination of triazine core and diphenylphosphine oxide groups gives 2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine distinct electronic and photophysical properties.
Propiedades
IUPAC Name |
2,4,6-tris(3-diphenylphosphorylphenyl)-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H42N3O3P3/c61-64(46-25-7-1-8-26-46,47-27-9-2-10-28-47)52-37-19-22-43(40-52)55-58-56(44-23-20-38-53(41-44)65(62,48-29-11-3-12-30-48)49-31-13-4-14-32-49)60-57(59-55)45-24-21-39-54(42-45)66(63,50-33-15-5-16-34-50)51-35-17-6-18-36-51/h1-42H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVGOMWIWCMKAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC(=C3)C4=NC(=NC(=N4)C5=CC(=CC=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC(=CC=C8)P(=O)(C9=CC=CC=C9)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H42N3O3P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-chlorophenyl)methyl]-N-methylcyclohexan-1-amine;hydrochloride](/img/structure/B8084893.png)
![Ethyl 2-[4-(4-methoxyphenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B8084901.png)



![2-[Bromo(difluoro)methyl]-5-(trifluoromethoxy)-1H-benzimidazole](/img/structure/B8084918.png)
![(3-methyl-3-azoniabicyclo[3.1.0]hexan-1-yl)azanium;dichloride](/img/structure/B8084927.png)






